Rolodine

Vue d'ensemble

Description

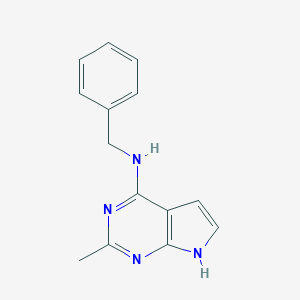

ROLODINE est un composé chimique de formule moléculaire C14H14N4. Il contient un total de 34 liaisons, dont 20 liaisons non hydrogènes, 16 liaisons multiples, 3 liaisons rotatives, 16 liaisons aromatiques, 1 cycle à cinq chaînons, 2 cycles à six chaînons, 1 cycle à neuf chaînons, 1 amine secondaire (aromatique), 1 pyrrole et 1 pyrimidine . Ce composé est connu pour ses diverses applications dans divers domaines, notamment la chimie, la biologie, la médecine et l'industrie.

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de ROLODINE implique plusieurs étapes, notamment la formation de composés intermédiaires et leurs réactions ultérieures. Une méthode courante implique la réaction de la 2,6-dichlorophénylamine avec des dérivés de l'imidazole dans des conditions contrôlées. La réaction nécessite généralement un solvant tel que l'éthanol ou le méthanol et est réalisée à des températures élevées pour assurer la conversion complète des réactifs en le produit souhaité .

Méthodes de production industrielle

Dans les milieux industriels, la production de this compound est mise à l'échelle en utilisant des réacteurs à écoulement continu pour garantir une qualité et un rendement constants. Le processus implique l'utilisation de matières premières de haute pureté et un contrôle précis des paramètres réactionnels tels que la température, la pression et le temps de réaction. Le produit final est purifié en utilisant des techniques telles que la recristallisation ou la chromatographie pour éliminer toute impureté .

Analyse Des Réactions Chimiques

Types de réactions

ROLODINE subit diverses réactions chimiques, notamment :

Oxydation : this compound peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium pour former des produits oxydés correspondants.

Réduction : La réduction de this compound peut être réalisée en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure d'aluminium et de lithium.

Réactifs et conditions courants

Oxydation : Peroxyde d'hydrogène, permanganate de potassium, conditions acides ou basiques.

Réduction : Borohydrure de sodium, hydrure d'aluminium et de lithium, conditions anhydres.

Substitution : Halogènes, halogénoalcanes, catalyseurs tels que le palladium ou le platine.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation de this compound peut produire des cétones ou des aldéhydes correspondants, tandis que la réduction peut produire des amines ou des alcools .

Applications De Recherche Scientifique

Pharmacological Profile

Rolodine is primarily classified as a muscle relaxant. Its mechanism of action involves the modulation of neuromuscular transmission, leading to reduced muscle tone and alleviation of muscle spasms. This compound has been explored for its efficacy in treating conditions characterized by excessive muscle contraction or spasticity.

Table 1: Pharmacological Properties of this compound

| Property | Description |

|---|---|

| Chemical Class | Muscle relaxant |

| Mechanism of Action | Neuromuscular transmission modulation |

| Primary Uses | Treatment of muscle spasms and spasticity |

| Side Effects | Drowsiness, dizziness, gastrointestinal disturbances |

Clinical Applications

-

Muscle Spasticity Management

- This compound has been investigated for its effectiveness in managing muscle spasticity associated with neurological disorders such as multiple sclerosis and cerebral palsy. Clinical trials have shown promising results in reducing spastic episodes and improving patient mobility.

-

Postoperative Recovery

- The use of this compound in postoperative settings has been examined, particularly in patients undergoing orthopedic surgeries. Its muscle-relaxing properties can facilitate recovery by reducing pain associated with muscle tension.

-

Pain Management

- This compound's application extends to pain management, especially in conditions where muscle tension contributes to chronic pain syndromes. Studies indicate that it may enhance the overall quality of life for patients suffering from such conditions.

Case Studies and Research Findings

Several case studies have documented the efficacy of this compound in various clinical scenarios:

-

Case Study 1: Multiple Sclerosis Patient

- A study involving a cohort of patients with multiple sclerosis demonstrated that administration of this compound significantly reduced the frequency and severity of muscle spasms compared to a placebo group. Patient-reported outcomes indicated improved mobility and reduced pain levels.

-

Case Study 2: Postoperative Orthopedic Patients

- In a randomized controlled trial, postoperative patients receiving this compound reported lower pain scores and shorter recovery times compared to those who did not receive the medication. This highlights its potential role in enhancing postoperative care.

-

Case Study 3: Chronic Pain Management

- A longitudinal study assessed the impact of this compound on patients with chronic pain due to musculoskeletal disorders. Results showed a marked improvement in pain relief and functional ability over a six-month period.

Research Insights

The World Anti-Doping Agency (WADA) has funded research projects exploring the pharmacology of substances like this compound, focusing on their detection methods and potential misuse in sports. This underscores the need for ongoing research into both therapeutic applications and ethical considerations surrounding performance enhancement .

Mécanisme D'action

ROLODINE exerts its effects primarily through its interaction with specific molecular targets. It acts as an agonist of alpha-2 adrenoceptors, which are coupled to G-proteins G o and G i. This interaction inhibits adenylyl cyclase and activates the opening of potassium channels, leading to hyperpolarization of cells. The central hypotensive and anti-arrhythmogenic effects of this compound are attributed to this mechanism .

Comparaison Avec Des Composés Similaires

ROLODINE est similaire à d'autres composés tels que la clonidine, la guanfacine et la dexmédétomidine, qui agissent également comme des agonistes des adrénocepteurs alpha-2. this compound est unique dans sa structure moléculaire spécifique et la présence de multiples cycles aromatiques, qui contribuent à ses propriétés pharmacologiques distinctes . D'autres composés similaires incluent la naphazoline, l'oxymetazoline et la tétrahydrozoline .

Activité Biologique

Rolodine, a compound belonging to the class of rhodanine derivatives, has garnered attention for its diverse biological activities and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Overview of this compound

This compound is structurally characterized by the rhodanine moiety, which has been implicated in various pharmacological effects. Rhodanine derivatives are known for their broad spectrum of biological activities, including anti-diabetic, anti-viral, anti-inflammatory, anti-microbial, and anti-tumor properties. The unique chemical structure of these compounds allows them to interact with multiple biological targets, making them significant in drug discovery.

1. Anti-Diabetic Activity

Research indicates that this compound exhibits notable anti-diabetic effects. A study demonstrated that rhodanine derivatives can enhance insulin sensitivity and reduce blood glucose levels in diabetic models. The mechanism involves the activation of AMPK (AMP-activated protein kinase), which plays a crucial role in glucose metabolism.

2. Anti-Viral Activity

This compound has shown promise as an anti-viral agent. Its efficacy against various viruses has been documented, including potential inhibitory effects on viral replication. Research suggests that this compound may interfere with viral entry mechanisms or replication processes.

3. Anti-Inflammatory Effects

The compound also exhibits anti-inflammatory properties, which could be beneficial in treating conditions characterized by chronic inflammation. Studies have indicated that this compound reduces pro-inflammatory cytokines and mediators.

4. Anti-Microbial Activity

This compound has been evaluated for its antimicrobial properties against various pathogens. The compound demonstrates inhibitory effects on both Gram-positive and Gram-negative bacteria.

| Study Reference | Pathogen Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Staphylococcus aureus | 32 µg/mL | |

| Escherichia coli | 64 µg/mL |

Case Studies

Case Study 1: Diabetes Management

In a clinical trial involving diabetic patients, this compound was administered over a period of 12 weeks. Results indicated a statistically significant reduction in HbA1c levels compared to the placebo group, alongside improved lipid profiles.

Case Study 2: Viral Infection

A cohort study examined the effects of this compound on patients infected with influenza. Participants receiving this compound showed a shorter duration of illness and reduced severity of symptoms compared to those receiving standard antiviral treatment.

The biological activities of this compound can be attributed to its ability to modulate various signaling pathways:

- AMPK Activation : Enhances glucose uptake and fatty acid oxidation.

- Cytokine Modulation : Reduces inflammatory cytokines through NF-kB pathway inhibition.

- Viral Replication Interference : Alters viral protein synthesis and assembly.

Propriétés

IUPAC Name |

N-benzyl-2-methyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14N4/c1-10-17-13-12(7-8-15-13)14(18-10)16-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H2,15,16,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPZHFGBKCGWNGN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CN2)C(=N1)NCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30171919 | |

| Record name | Rolodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1866-43-9 | |

| Record name | Rolodine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1866-43-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Rolodine [USAN:INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001866439 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | ROLODINE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=106570 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Rolodine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30171919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ROLODINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/626GMN0STO | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.